N-benzyl-3-(2-oxopyrrolidin-1-yl)prop-2-enamide
Description
Properties
CAS No. |
652976-17-5 |
|---|---|
Molecular Formula |
C14H16N2O2 |
Molecular Weight |
244.29 g/mol |
IUPAC Name |
N-benzyl-3-(2-oxopyrrolidin-1-yl)prop-2-enamide |
InChI |
InChI=1S/C14H16N2O2/c17-13(8-10-16-9-4-7-14(16)18)15-11-12-5-2-1-3-6-12/h1-3,5-6,8,10H,4,7,9,11H2,(H,15,17) |
InChI Key |
UCEDEDBOMSIDHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)C=CC(=O)NCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3-(2-oxopyrrolidin-1-yl)prop-2-enamide typically involves the reaction of benzylamine with 3-(2-oxopyrrolidin-1-yl)prop-2-enoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to a more efficient and scalable production process.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-3-(2-oxopyrrolidin-1-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the carbonyl group in the pyrrolidinone ring to a hydroxyl group.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: N-benzyl-3-(2-hydroxypyrrolidin-1-yl)prop-2-enamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-benzyl-3-(2-oxopyrrolidin-1-yl)prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-benzyl-3-(2-oxopyrrolidin-1-yl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Prop-2-enamide derivatives vary significantly based on substituents at the amide nitrogen and the β-position. Below is a comparative analysis of N-benzyl-3-(2-oxopyrrolidin-1-yl)prop-2-enamide with structurally related compounds:
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Effects on Reactivity and Bioactivity The 2-oxopyrrolidinyl group in the target compound provides a lactam ring, enhancing hydrogen-bonding capacity and structural rigidity compared to cyano or chromone substituents . This may improve stability in biological systems. Chromone-based derivatives (e.g., compound 1 ) demonstrate extended π-conjugation, favoring applications in optical materials.
Biological Activity Compounds with phenyl or substituted benzyl groups (e.g., 3d, ) show notable antimicrobial activity, likely due to enhanced lipophilicity aiding membrane penetration. The target compound’s pyrrolidinone ring may modulate this activity by altering solubility or target binding .
Synthetic Routes Most analogs are synthesized via Knoevenagel condensation or similar methods under mild conditions (e.g., ethanol/piperidine at 0–5°C ).
Physicochemical and Crystallographic Insights
- Hydrogen Bonding and Crystal Packing: The pyrrolidinone ring in the target compound can act as both a donor (N–H) and acceptor (C=O) in hydrogen bonds, promoting stable crystal lattices. This contrasts with cyano derivatives, which rely on weaker dipole interactions .
- Optical Properties : Chromone-containing analogs (e.g., compound 1 ) exhibit strong absorbance/emission due to aromatic conjugation, whereas the target compound’s optical behavior may be dominated by the enamide backbone’s planar structure.
Biological Activity
N-benzyl-3-(2-oxopyrrolidin-1-yl)prop-2-enamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's mechanisms of action, biological effects, and relevant studies that highlight its therapeutic potential.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Molecular Formula : CHNO
- Functional Groups : Contains an amide group, a benzyl group, and a pyrrolidine moiety.
The compound's structure suggests potential interactions with various biological targets, which may contribute to its pharmacological properties.
The biological activity of this compound primarily involves:
- Targeting Biological Nucleophiles : The compound can interact with nucleophilic sites in proteins and nucleic acids, leading to modifications that may alter cellular functions.
- Oxidative Stress Response : It has been observed to activate pathways related to oxidative stress, which can have implications in various disease models, particularly those involving neurodegeneration and cancer.
Anticonvulsant Activity
Recent studies have indicated that N-benzyl derivatives, including compounds similar to this compound, exhibit anticonvulsant properties. For instance, a related compound, N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1), demonstrated significant efficacy in animal models of epilepsy. It provided protection across various seizure models, including the maximal electroshock (MES) test and the pentylenetetrazole (PTZ) test . This suggests that N-benzyl derivatives may share similar mechanisms of action.
In Vitro Studies
In vitro studies have shown that N-benzyl derivatives possess favorable ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles:
- Permeability : High permeability in artificial membrane assays indicates good absorption characteristics.
- Metabolic Stability : Compounds show stability against human liver microsomes with minimal inhibition of cytochrome P450 enzymes, suggesting a lower risk for drug-drug interactions .
Study on Anticonvulsant Properties
In a study examining AS-1 (a close analogue), it was found that:
- Dosage : Effective dosages ranged from 15 mg/kg to 60 mg/kg.
- Synergistic Effects : The combination of AS-1 with valproic acid showed supra-additive effects in seizure models .
Comparative Analysis Table
| Compound Name | Activity Type | Effective Dosage | Key Findings |
|---|---|---|---|
| AS-1 | Anticonvulsant | 15 mg/kg - 60 mg/kg | Significant protection in MES and PTZ tests |
| N-benzyl derivative | Antioxidant | Not specified | Activation of oxidative stress pathways |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
